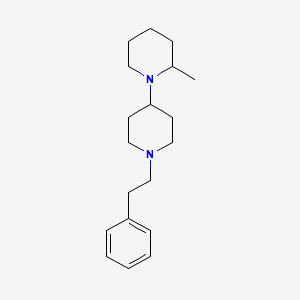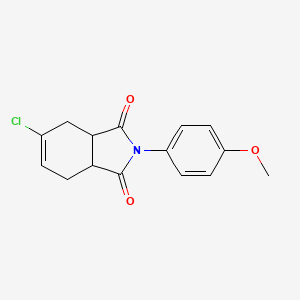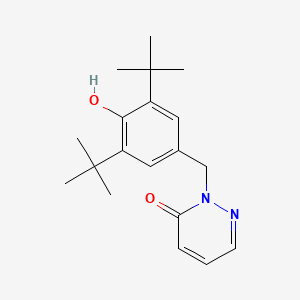![molecular formula C11H12Cl3NO2 B5186705 ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate](/img/structure/B5186705.png)
ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate, also known as Sevin, is a carbamate insecticide that has been widely used in agriculture and horticulture for pest control. It was first introduced in the 1950s and has since been a popular choice for farmers and gardeners due to its effectiveness in controlling a wide range of pests.
Mechanism of Action
Ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This results in the accumulation of acetylcholine, leading to overstimulation of the nervous system and ultimately causing paralysis and death in the target pests.
Biochemical and Physiological Effects:
ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate has been shown to have toxic effects on non-target organisms, including humans. It can cause irritation of the skin, eyes, and respiratory tract, as well as nausea, vomiting, and diarrhea if ingested. In addition, ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate has been found to have carcinogenic properties, with long-term exposure linked to an increased risk of cancer.
Advantages and Limitations for Lab Experiments
Ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate is a widely used insecticide in laboratory experiments due to its effectiveness and availability. However, its toxicity and potential for environmental harm must be taken into consideration when using it in experiments. Alternative methods of pest control, such as biological control and integrated pest management, should also be considered.
Future Directions
1. Development of new, safer insecticides that are effective against a wide range of pests.
2. Investigation of the effects of ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate on non-target organisms, including beneficial insects and soil microorganisms.
3. Development of alternative methods of pest control, such as biological control and integrated pest management.
4. Investigation of the mechanisms of resistance to ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate in target pests, in order to develop more effective pest control strategies.
5. Development of new formulations of ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate that are less toxic and more environmentally friendly.
Synthesis Methods
The synthesis of ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate involves the reaction between 1,2-dichloroethane and 4-chloroaniline in the presence of sodium hydroxide. The resulting product is then reacted with ethyl chloroformate to produce ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate.
Scientific Research Applications
Ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been shown to be effective against a wide range of pests, including beetles, caterpillars, and mites. ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate has also been used in the control of insect-borne diseases such as malaria and dengue fever.
properties
IUPAC Name |
ethyl N-[2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl3NO2/c1-2-17-11(16)15-9(10(13)14)7-3-5-8(12)6-4-7/h3-6,9-10H,2H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOZPHQKPKPKCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C1=CC=C(C=C1)Cl)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-ethylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5186622.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5186633.png)


![(2,1,3-benzothiadiazol-5-ylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5186660.png)
![4-({5-[(5-isoquinolinyloxy)methyl]-3-isoxazolyl}carbonyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B5186672.png)

![1-(3-chloro-4-methylphenyl)-5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186689.png)
![6-(2,6-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5186692.png)

![4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine](/img/structure/B5186695.png)


![4-[2-(5-bromo-2-hydroxyphenyl)-5-chloro-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol](/img/structure/B5186714.png)